molecular formula C47H70N14O10 B12328500 L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl-

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl-

Cat. No.: B12328500
M. Wt: 991.1 g/mol
InChI Key: YOXMLVQKYWNUIW-CXWHUAPYSA-N
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Description

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- is a complex peptide compound composed of multiple amino acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Coupling: Each amino acid is coupled to the growing chain using reagents like carbodiimides or uronium salts.

    Deprotection: The protecting groups on the amino acids are removed to allow for the next coupling step.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or recombinant DNA technology, where the peptide is expressed in microbial systems and subsequently purified.

Chemical Reactions Analysis

Types of Reactions

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the side chains of amino acids like tyrosine and histidine.

    Reduction: Disulfide bonds, if present, can be reduced to thiols.

    Substitution: Amino acid residues can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, performic acid.

    Reducing agents: Dithiothreitol (DTT), beta-mercaptoethanol.

    Substitution reagents: Various alkylating agents.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine residues can lead to the formation of dityrosine.

Scientific Research Applications

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- has numerous applications in scientific research:

    Chemistry: Used as a model compound to study peptide synthesis and reactions.

    Biology: Investigated for its role in cellular signaling pathways.

    Medicine: Potential therapeutic applications due to its bioactive properties.

    Industry: Utilized in the development of peptide-based materials and drugs.

Mechanism of Action

The mechanism of action of L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- involves its interaction with specific molecular targets and pathways. The peptide can bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways depend on the biological context and the specific amino acid sequence.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalaninamide, L-lysyl-L-histidyl-L-alpha-glutamyl-L-tyrosyl-L-leucyl-L-arginyl- is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. This uniqueness makes it valuable for targeted research and potential therapeutic applications.

Properties

Molecular Formula

C47H70N14O10

Molecular Weight

991.1 g/mol

IUPAC Name

(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-5-oxopentanoic acid

InChI

InChI=1S/C47H70N14O10/c1-27(2)21-36(44(69)56-33(12-8-20-54-47(51)52)42(67)58-35(40(50)65)22-28-9-4-3-5-10-28)60-45(70)37(23-29-13-15-31(62)16-14-29)61-43(68)34(17-18-39(63)64)57-46(71)38(24-30-25-53-26-55-30)59-41(66)32(49)11-6-7-19-48/h3-5,9-10,13-16,25-27,32-38,62H,6-8,11-12,17-24,48-49H2,1-2H3,(H2,50,65)(H,53,55)(H,56,69)(H,57,71)(H,58,67)(H,59,66)(H,60,70)(H,61,68)(H,63,64)(H4,51,52,54)/t32-,33-,34-,35-,36-,37-,38-/m0/s1

InChI Key

YOXMLVQKYWNUIW-CXWHUAPYSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC3=CN=CN3)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCCCN)N

Origin of Product

United States

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